molecular formula C12H14N2O3 B2911192 3-(Piperazine-1-carbonyl)-benzoic acid CAS No. 691394-19-1

3-(Piperazine-1-carbonyl)-benzoic acid

Cat. No.: B2911192
CAS No.: 691394-19-1
M. Wt: 234.255
InChI Key: NSOCCKDGIKMYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperazine-1-carbonyl)-benzoic acid is an organic compound that features a piperazine ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazine-1-carbonyl)-benzoic acid typically involves the acylation of piperazine with benzoyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Acylation Reaction: Piperazine is reacted with benzoyl chloride in the presence of a base (e.g., triethylamine) to form this compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazine-1-carbonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

3-(Piperazine-1-carbonyl)-benzoic acid has several scientific research applications, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals and bioactive molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological processes.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Piperazine-1-carbonyl)-benzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The piperazine ring can interact with biological targets, while the benzoic acid moiety can enhance binding affinity and specificity. Molecular docking studies and biochemical assays are often used to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds such as 1-benzoylpiperazine and 1-acetylpiperazine share structural similarities with 3-(Piperazine-1-carbonyl)-benzoic acid.

    Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and 3-nitrobenzoic acid have similar benzoic acid moieties.

Uniqueness

This compound is unique due to the combination of the piperazine ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(piperazine-1-carbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(14-6-4-13-5-7-14)9-2-1-3-10(8-9)12(16)17/h1-3,8,13H,4-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOCCKDGIKMYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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